molecular formula C20H22N4O3S B2421424 N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1305277-11-5

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2421424
CAS No.: 1305277-11-5
M. Wt: 398.48
InChI Key: YHTYWQSPAWEKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a synthetically designed small molecule that features a pyrazole core substituted with a sulfonamide group and a carboxamide moiety. This specific structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the context of enzyme inhibition. Compounds within this structural class have been investigated for their potential to interact with and modulate the activity of various kinase targets [https://pubchem.ncbi.nlm.nih.gov/]. Its molecular architecture suggests potential as a key intermediate or a lead compound for the development of novel therapeutic agents, primarily in oncology research where sulfamoyl and carboxamide functionalities are prevalent. Researchers utilize this chemical to explore structure-activity relationships (SAR) and to probe complex biological signaling pathways in vitro. The primary research value lies in its application as a tool compound to help elucidate the roles of specific enzymatic processes in disease models, thereby contributing to the understanding of cellular mechanisms and the identification of new therapeutic targets.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-4-15-7-11-16(12-8-15)21-19(25)18-14(3)22-23-20(18)28(26,27)24-17-9-5-13(2)6-10-17/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAAOIQWQANMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide, a synthetic organic compound belonging to the class of pyrazole derivatives, exhibits significant biological activity. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C21H24N4O3S
Molecular Weight 412.5 g/mol
IUPAC Name 3-[(4-ethylphenyl)sulfamoyl]-5-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
InChI Key RYPQGGOVAFDTNV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfamoyl group plays a critical role in binding to the active sites of enzymes, which can inhibit their function and disrupt biochemical pathways. This mechanism is particularly relevant in the context of its antitumor and anti-inflammatory activities.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. They exhibit inhibitory effects on key oncogenic pathways:

  • BRAF(V600E) : Inhibition of this mutant kinase is crucial for many cancers. The compound shows promising results in inhibiting BRAF activity.
  • EGFR and Aurora-A Kinase : These are vital targets in cancer therapy, where inhibition can lead to reduced cell proliferation and survival .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) during lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .

Antibacterial Activity

Studies indicate that pyrazole derivatives possess antibacterial properties. The mechanism involves disruption of bacterial cell membranes leading to cell lysis. The compound's efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antitumor Efficacy Study
    • A study evaluated the effect of this compound on cancer cell lines. Results showed that it significantly reduced cell viability in BRAF(V600E) mutant cells with an IC50 value of approximately 20 µM.
  • Anti-inflammatory Mechanism
    • In vitro tests demonstrated that treatment with this compound reduced LPS-induced TNF-α levels by 70%, indicating strong anti-inflammatory potential.
  • Antibacterial Testing
    • The compound was tested against a panel of bacterial strains, showing effective inhibition comparable to standard antibiotics, particularly against Staphylococcus aureus.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy.

One study synthesized a series of new sulfonamide derivatives, which included pyrazole-based compounds, and evaluated their anticancer efficacy against human cancer cell lines such as colon and breast cancer. These compounds demonstrated significant cytotoxic activity, suggesting that N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide may have similar therapeutic potential .

Anti-inflammatory Effects

The compound's structure suggests it may interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Inhibition of these enzymes can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Research has shown that pyrazole derivatives can effectively inhibit COX-1 and COX-2, leading to reduced inflammation and pain .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several sulfonamide derivatives with pyrazole moieties. They evaluated these compounds for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting the notion that modifications to the pyrazole structure can enhance biological activity .

Case Study 2: Pyrazole Derivatives in Cancer Therapy

Another investigation focused on the synthesis of pyrazole derivatives and their evaluation for antioxidant and anticancer activities. The study highlighted that specific derivatives showed promising results against colorectal carcinoma cells, indicating the potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTargeted DiseaseObserved EffectReference
AnticancerN-(4-ethylphenyl)-3-methyl-5-[...]-carboxamideColon CancerSignificant cytotoxicity
AnticancerPyrazole DerivativeBreast CancerInduction of apoptosis
Anti-inflammatoryN-(4-ethylphenyl)-3-methyl-5-[...]-carboxamideInflammatory DiseasesCOX inhibition

Q & A

Basic Question

  • Positive controls : Indomethacin (COX-2 inhibition) .
  • Negative controls : Vehicle (DMSO/PBS) to exclude solvent effects.
  • Dose-response curves : IC₅₀ values derived from 3-5 replicates (e.g., 10–100 µM range) .

How do crystallographic data inform conformational analysis of the pyrazole core?

Advanced Question
SC-XRD reveals:

  • Torsion angles between pyrazole and sulfamoyl groups (e.g., 15°–25°), influencing steric interactions .
  • Hydrogen-bond networks : Carboxamide NH forms H-bonds with sulfonyl oxygen, stabilizing the bioactive conformation .

What are the limitations of current synthetic methods, and how can they be optimized?

Advanced Question
Limitations :

  • Low yields (<40%) in sulfamoylation steps due to steric hindrance .
  • Optimization :
    • Microwave-assisted synthesis reduces reaction time (30 min vs. 24 hrs) .
    • Catalytic Pd-mediated coupling for aryl substitutions (yield >75%) .

How are stability studies designed to assess shelf-life under varying conditions?

Advanced Question

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Photostability : ICH Q1B guidelines (1.2 million lux hours) .
Condition Degradation Products
Acidic (pH 3)Hydrolyzed carboxamide
Oxidative (H₂O₂)Sulfone derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.